molecular formula C8H8BrF2NO B15316038 3-(6-Bromopyridin-2-yl)-3,3-difluoropropan-1-ol

3-(6-Bromopyridin-2-yl)-3,3-difluoropropan-1-ol

Cat. No.: B15316038
M. Wt: 252.06 g/mol
InChI Key: HJWOUHXLTVVYFU-UHFFFAOYSA-N
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Description

3-(6-Bromopyridin-2-yl)-3,3-difluoropropan-1-ol is a chemical compound characterized by its bromopyridine core and difluorinated propanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Bromopyridin-2-yl)-3,3-difluoropropan-1-ol typically involves the following steps:

  • Bromination: The starting material, pyridine, undergoes bromination at the 6-position to form 6-bromopyridine.

  • Fluorination: The bromopyridine is then subjected to fluorination to introduce the difluoromethyl group.

  • Alcohol Formation: Finally, the difluoromethyl group is converted to the corresponding alcohol using appropriate reducing agents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(6-Bromopyridin-2-yl)-3,3-difluoropropan-1-ol can undergo various chemical reactions, including:

  • Oxidation: The alcohol group can be oxidized to form the corresponding carboxylic acid.

  • Reduction: The bromine atom can be reduced to form a hydrogen bromide derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are typically employed for substitution reactions.

Major Products Formed:

  • Oxidation: 3-(6-Bromopyridin-2-yl)-3,3-difluoropropanoic acid.

  • Reduction: 3-(6-Bromopyridin-2-yl)-3,3-difluoropropane.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-Bromopyridin-2-yl)-3,3-difluoropropan-1-ol has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of bromopyridine derivatives with biological targets.

  • Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 3-(6-Bromopyridin-2-yl)-3,3-difluoropropan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The bromopyridine core can bind to various receptors and enzymes, influencing biological processes. The difluorinated propanol moiety may enhance the compound's stability and binding affinity.

Comparison with Similar Compounds

  • 6-Bromopyridin-2-yl methanol: Similar structure but lacks the difluorinated propanol group.

  • 3-(6-Bromopyridin-2-yl)benzoic acid: Contains a carboxylic acid group instead of the alcohol group.

  • 2-Bromo-6-pyridinemethanol: Another bromopyridine derivative with a methanol group.

Uniqueness: 3-(6-Bromopyridin-2-yl)-3,3-difluoropropan-1-ol is unique due to its difluorinated propanol structure, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C8H8BrF2NO

Molecular Weight

252.06 g/mol

IUPAC Name

3-(6-bromopyridin-2-yl)-3,3-difluoropropan-1-ol

InChI

InChI=1S/C8H8BrF2NO/c9-7-3-1-2-6(12-7)8(10,11)4-5-13/h1-3,13H,4-5H2

InChI Key

HJWOUHXLTVVYFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C(CCO)(F)F

Origin of Product

United States

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